molecular formula C16H22N4O2 B8135128 Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate

Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate

Cat. No.: B8135128
M. Wt: 302.37 g/mol
InChI Key: SRIPNOBMGZDKKN-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine ring fused with an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of imidazo[1,2-a]pyridine with piperazinecarboxylic acid under specific conditions to form the desired ester . The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-6-yl-, 1,1-dimethylethyl ester is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 4-imidazo[1,2-a]pyridin-6-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-4-5-14-17-6-7-20(14)12-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPNOBMGZDKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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